

IUPAC name for C₅H₃F₇

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3,4,4,5,5,5-Heptafluoropent-1-ene

Cat. No.: B3416285

[Get Quote](#)

An In-Depth Technical Guide to the Isomers of C₅H₃F₇: Nomenclature, Properties, and Applications

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The molecular formula C₅H₃F₇ represents not a singular entity, but a fascinating collection of structural isomers whose properties are dictated by the precise arrangement of their constituent atoms. The low hydrogen-to-carbon ratio indicates a high degree of unsaturation, manifesting as double or triple bonds. This guide moves beyond the simple query of a single IUPAC name to provide a comprehensive technical overview of the known isomers of C₅H₃F₇. We will dissect their nomenclature, delve into the specific properties and applications of a key industrial isomer, 2,3,3,4,4,5,5-heptafluoro-1-pentene, and discuss the broader significance of the fluorinated alkene and alkyne motifs in modern chemical research. This document is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical synthesis and material science.

Part 1: The Imperative of Precision: Nomenclature and Isomerism of C₅H₃F₇

In synthetic chemistry, a molecular formula is merely the starting point. The specific connectivity of atoms—the molecule's constitution—defines its identity and reactivity. For

C₅H₃F₇, several constitutional isomers exist, each requiring a unique name under the International Union of Pure and Applied Chemistry (IUPAC) system to avoid ambiguity. The most prominent isomers are unsaturated, five-carbon chains.

The primary known isomers of C₅H₃F₇ are detailed below:

IUPAC Name	CAS Number	Molecular Structure	Key Features
2,3,3,4,4,5,5-Heptafluoro-1-pentene	1547-26-8	CH ₂ (1)=CF(2)-CF ₂ (3)-CF ₂ (4)-CHF ₂ (5)	Terminal alkene, internal fluorine on the double bond
3,3,4,4,5,5,5-Heptafluoro-1-pentene	71164-40-4	CH ₂ (1)=CH(2)-CF ₂ (3)-CF ₂ (4)-CF ₃ (5)	Terminal alkene, double bond insulated from fluorine atoms
3,3,4,4,5,5,5-Heptafluoro-1-pentyne	80337-25-3	CH(1)≡C(2)-CF ₂ (3)-CF ₂ (4)-CF ₃ (5)	Terminal alkyne, a valuable synthon for cycloadditions

The structural differences between these isomers, particularly the position and type of unsaturation (alkene vs. alkyne) and the placement of the fluorine atoms, lead to distinct chemical behaviors and applications.

Figure 1. Comparison of primary structural isomers of C₅H₃F₇.

Part 2: A Case Study on 2,3,3,4,4,5,5-Heptafluoro-1-pentene

Due to its documented use in industrial applications, 2,3,3,4,4,5,5-heptafluoro-1-pentene (CAS 1547-26-8) serves as an excellent representative for an in-depth analysis.

Physicochemical Properties

This compound is a fluorinated alkene with properties largely dictated by its high fluorine content. A summary of its key physical and computed properties is provided below.

Property	Value	Source
Molecular Formula	C ₅ H ₃ F ₇	-
Molecular Weight	196.07 g/mol	PubChem[1]
Boiling Point (Predicted)	47.6 °C at 760 mmHg	LookChem
Density (Predicted)	1.356 g/cm ³	LookChem
Flash Point (Predicted)	-10.9 °C	LookChem
XLogP3-AA (Computed)	2.9	PubChem[1]
Hydrogen Bond Acceptor Count	7	PubChem[1]

Spectroscopic Characterization: The Role of ¹⁹F NMR

The definitive identification of fluorinated compounds relies heavily on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive. Furthermore, the chemical shift range for ¹⁹F is significantly wider than for ¹H, allowing for excellent resolution of signals even in complex molecules.[1]

For 2,3,3,4,4,5,5-heptafluoro-1-pentene, the structure CH₂(a)=CF(b)-CF₂(c)-CF₂(d)-CHF₂(e) suggests five unique fluorine environments. A researcher analyzing this compound would expect to see five distinct multiplets in the ¹⁹F NMR spectrum. The splitting patterns of these signals would be complex due to:

- Geminal coupling (²JFF) within the -CF₂- groups.
- Vicinal coupling (³JFF) between adjacent fluorinated carbons (e.g., between F(b) and F(c)).
- Long-range coupling (⁴JFF, ⁵JFF) across the carbon backbone.
- Heteronuclear coupling to the protons (e.g., JFH), particularly the terminal =CH₂ and the terminal -CHF₂ group.

PPAs are added in small quantities (e.g., up to 2000 ppm) to commodity plastics like polyethylene or polypropylene during extrusion.[2] The fluoropolymer migrates to the surface of the molten plastic, creating a low-friction boundary layer between the polymer melt and the metal die. This reduces processing pressure, mitigates melt fracture, and allows for faster extrusion speeds and improved product quality. Due to its potential use in manufacturing plastics for food packaging, this substance has been reviewed by regulatory bodies like the European Food Safety Authority (EFSA).[2][4][5]

Figure 3. Workflow from $C_5H_3F_7$ monomer to its end-use application.

Part 3: The Synthetic Value of Fluorinated Alkynes

While detailed protocols for the $C_5H_3F_7$ isomers are not readily available in open literature, the alkyne isomer, 3,3,4,4,5,5-heptafluoro-1-pentyne, represents a class of compounds with significant utility as a synthetic building block. The terminal alkyne is a versatile functional group, and the presence of the highly electron-withdrawing heptafluoropropyl group significantly influences its reactivity.

Fluorinated alkynes are valuable precursors for creating complex fluorinated molecules, which are of high interest in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The alkyne moiety can participate in a variety of transformations, including:

- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable, fluorinated triazole rings.
- Cycloaddition Reactions: Participation as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions to build complex heterocyclic systems.
- Hydration/Hydrofunctionalization: Addition of water or other small molecules across the triple bond to generate fluorinated ketones or vinyl fluorides.

Part 4: Experimental Protocols: General Safety and Handling

Working with highly fluorinated and unsaturated compounds requires stringent safety protocols. While not acutely toxic in the same manner as reagents like HF, their volatility, flammability, and

the potential hazards of their reaction products necessitate careful handling.

General Handling Protocol

- **Risk Assessment:** Before any procedure, conduct a thorough risk assessment for all reactants, intermediates, and products.
- **Ventilation:** All manipulations must be performed in a certified chemical fume hood to prevent inhalation of volatile compounds.
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Chemical splash goggles and a face shield are mandatory.
 - **Hand Protection:** Use chemically resistant gloves (consult manufacturer compatibility charts for specific solvents).
 - **Body Protection:** A flame-resistant lab coat is required.
- **Inert Atmosphere:** Reactions involving organometallic reagents or other moisture-sensitive compounds should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
- **Waste Disposal:** All fluorinated waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix with general organic waste unless explicitly permitted.

Conclusion

The IUPAC name for $C_5H_3F_7$ is not a singular answer but a gateway to understanding the principles of chemical isomerism. By examining the distinct structures of 2,3,3,4,4,5,5-heptafluoro-1-pentene, 3,3,4,4,5,5,5-heptafluoro-1-pentene, and 3,3,4,4,5,5,5-heptafluoro-1-pentyne, we can appreciate how subtle changes in molecular architecture lead to different properties and applications. The documented use of the 1-pentene isomer as a monomer for polymer processing aids highlights the real-world utility of these compounds, while the synthetic potential of the 1-pentyne isomer underscores its value to the research and drug development community. This guide provides a foundational framework for understanding these important fluorinated synthons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,3,4,4,5,5-Heptafluoro-1-pentene | C₅H₃F₇ | CID 13750142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IUPAC name for C₅H₃F₇]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3416285#iupac-name-for-c5h3f7>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com